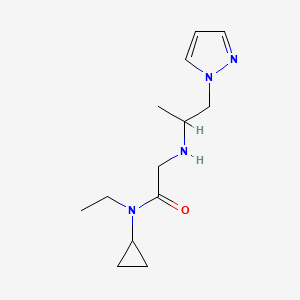
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide (MTPPS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, and its unique properties have made it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis.
Biochemical and Physiological Effects:
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide is its ability to selectively inhibit certain enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of new drugs that are based on its unique properties. Another area of interest is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxyphenyl hydrazine with methyl isocyanate, followed by the reaction of the resulting intermediate with sulfuric acid. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-8-12(7-14-15-8)22(17,18)16-9-5-10(19-2)13(21-4)11(6-9)20-3/h5-7,16H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASMHFCDAFCYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)


![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)


![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

![2-Methoxy-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7571135.png)